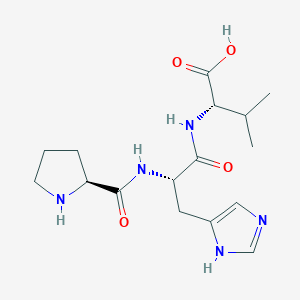

H-Pro-his-val-OH

Übersicht

Beschreibung

Pro-His-Val is an oligopeptide.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Applications

Peptide Bond Formation Efficiency : The coupling of similar peptide sequences, such as Boc-Val-OH to H-Pro-Gly-Val-Gly-OBzl, has been studied to improve the yield of desired peptides. The addition of 1-hydroxybenzotriazole (HOBt) to the reaction mixture before the amino component significantly suppresses side reactions, enhancing the yield of the target peptide (Prasad, Iqbal, & Urry, 2009).

Environmental and Biological Roles of Hydroxyl Radicals : The hydroxyl radical (•OH) is one of the most potent oxidizing agents, reacting unselectively with surrounding chemicals. It plays a crucial role in natural waters, the atmosphere, and biological systems, including immunity metabolism. Understanding the role of •OH in different environments can aid in addressing issues related to environmental pollution and biological damage (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Molecular Interactions

- Hydrogen Bonding in Peptides : Hydrogen bonds play a significant role in stabilizing peptide structures. For instance, studies on ankyrin repeat proteins have shown that specific hydrogen bonding arrangements involving histidine and threonine within peptides contribute to protein stability. These insights help in understanding the structural basis of protein folding and stability (Preimesberger, Majumdar, Aksel, Sforza, Lectka, Barrick, & Lecomte, 2015).

Biochemical Processes

- Reactivity and Scavenging Role of Amino Acids : The interaction between proline and hydroxyl radicals highlights the scavenging role of certain amino acids against reactive oxygen species (ROS), which is critical in plant stress responses. Such mechanisms underline the importance of specific amino acids in protecting organisms from oxidative stress (Signorelli, Coitiño, Borsani, & Monza, 2014).

Safety and Hazards

The safety data sheet for “H-Pro-his-val-OH” suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in any dust, mist, gas, or vapors . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this peptide .

Wirkmechanismus

Target of Action

H-Pro-His-Val-OH is a deprotonation dipeptide containing proline . It can serve as a substrate for fibroblast enzymes and prolinase . .

Mode of Action

This compound can catalyze the Michael addition reaction of acetone to trans-β-nitrostyrene

Biochemical Pathways

Given its role as a substrate for fibroblast enzymes and prolinase , it may be involved in the regulation of these enzymes and their associated biochemical pathways.

Result of Action

Its potential applications in biochemical analysis suggest that it may have significant effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

H-Pro-his-val-OH can serve as a substrate for fibroblast enzymes and prolinase . The nature of these interactions involves the compound’s ability to bind to these enzymes, facilitating various biochemical reactions.

Cellular Effects

Given its role as a substrate for fibroblast enzymes and prolinase , it can be inferred that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as fibroblast enzymes and prolinase . These interactions could lead to changes in gene expression and enzyme activation or inhibition.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O4/c1-9(2)13(16(24)25)21-15(23)12(6-10-7-17-8-19-10)20-14(22)11-4-3-5-18-11/h7-9,11-13,18H,3-6H2,1-2H3,(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGSNRSLPHRNBW-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

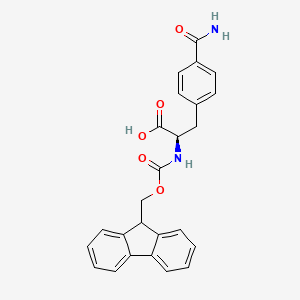

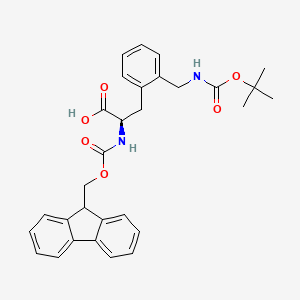

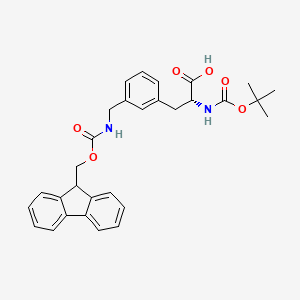

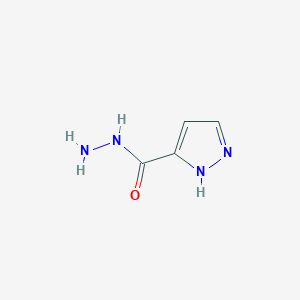

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

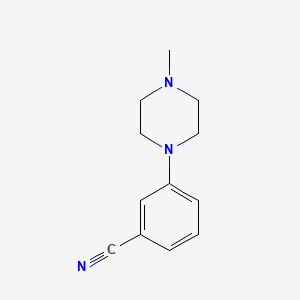

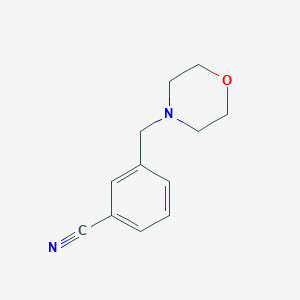

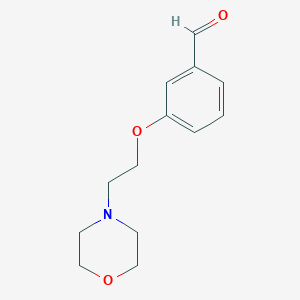

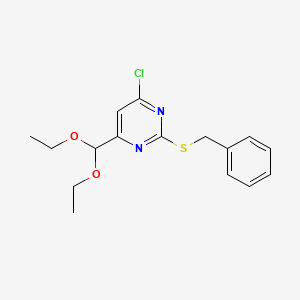

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)

![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)